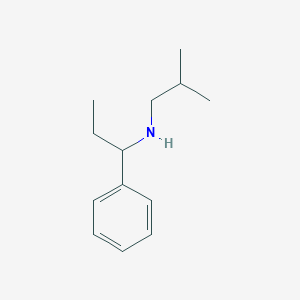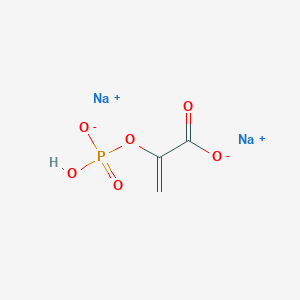
Disodium 2-(phosphonatooxy)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2-(phosphonatooxy)acrylate is a chemical compound known for its unique properties and applications. It is a white crystalline powder that is soluble in water and exhibits good stability and chemical reactivity . The compound has the molecular formula C3H3Na2O6P and a molar mass of 212.005621 g/mol .
Preparation Methods
Disodium 2-(phosphonatooxy)acrylate is synthesized by introducing a phosphonooxy group onto the double bond of acrylic acid, followed by a reaction with sodium . This process involves the use of appropriate personal protective equipment due to the corrosive nature of the compound . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Disodium 2-(phosphonatooxy)acrylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidants, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the presence of strong oxidants, the compound may form explosive mixtures when exposed to air at high temperatures .
Scientific Research Applications
Disodium 2-(phosphonatooxy)acrylate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of acrylate polymers, which have advanced applications in various fields . In biology and medicine, the compound is studied for its potential use in drug design and development, particularly in the prevention of bone loss and other bone-related diseases . In industry, it is used in the production of bio-based acrylates and other materials with desirable properties .
Mechanism of Action
The mechanism of action of disodium 2-(phosphonatooxy)acrylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Disodium 2-(phosphonatooxy)acrylate can be compared with other similar compounds, such as disodium etidronate and dichloromethylene bisphosphonate . These compounds share similar chemical structures and properties but differ in their specific applications and mechanisms of action. For example, disodium etidronate is used primarily in the treatment of bone diseases, while dichloromethylene bisphosphonate is used in the treatment of hypercalcemia of malignancy .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique properties and reactivity make it a valuable tool in the synthesis of advanced materials and the study of biochemical processes
Properties
CAS No. |
55340-66-4 |
|---|---|
Molecular Formula |
C3H3Na2O6P |
Molecular Weight |
212.01 g/mol |
IUPAC Name |
disodium;2-[hydroxy(oxido)phosphoryl]oxyprop-2-enoate |
InChI |
InChI=1S/C3H5O6P.2Na/c1-2(3(4)5)9-10(6,7)8;;/h1H2,(H,4,5)(H2,6,7,8);;/q;2*+1/p-2 |
InChI Key |
UKHQGAMUTNVPAU-UHFFFAOYSA-L |
Canonical SMILES |
C=C(C(=O)[O-])OP(=O)(O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


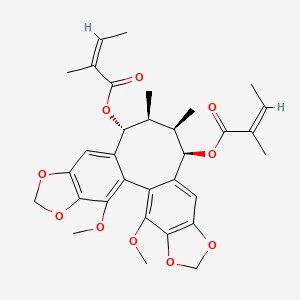
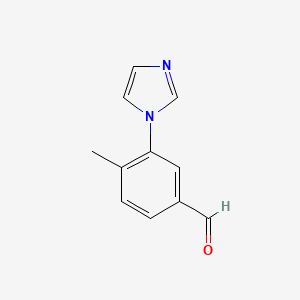
![3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13080580.png)
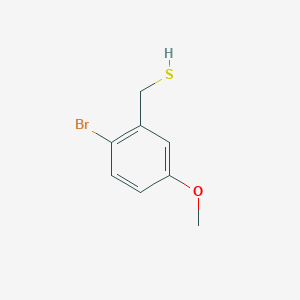
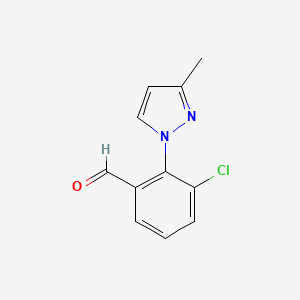
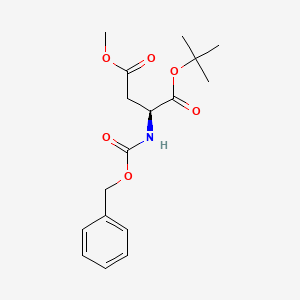
![4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13080600.png)
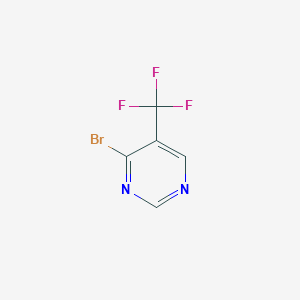
![5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080612.png)
![(2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol](/img/structure/B13080619.png)
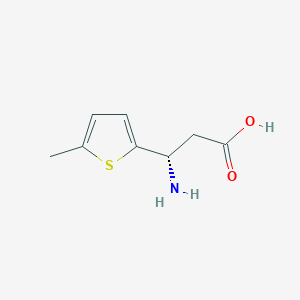
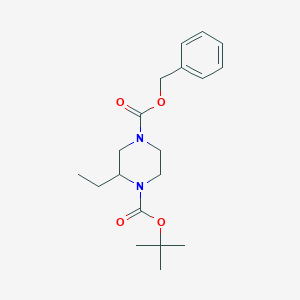
![(5-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrol-4-yl)(phenyl)methanol](/img/structure/B13080642.png)
